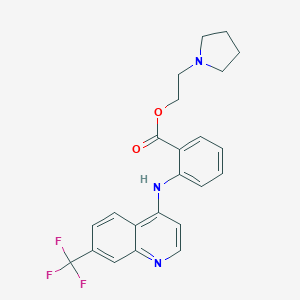

Florifenine

准备方法

合成路线和反应条件: 氟利芬宁通过多步合成方法制备,该方法涉及 7-(三氟甲基)-4-喹啉胺与 2-(1-吡咯烷基)乙基邻氨基苯甲酸酯的反应 . 该反应通常需要诸如二甲基甲酰胺 (DMF) 之类的溶剂和诸如三乙胺之类的催化剂。 反应在回流条件下进行,以确保反应物完全转化为所需产物 .

工业生产方法: 在工业环境中,氟利芬宁的生产涉及使用类似反应条件的大规模合成,但优化参数以提高产率和纯度。 该过程包括严格的纯化步骤,例如重结晶和色谱法,以获得适用于药物应用的高纯度氟利芬宁 .

化学反应分析

反应类型: 氟利芬宁经历各种化学反应,包括:

常用试剂和条件:

主要产物:

还原: 还原的喹啉化合物,具有改变的电子性质.

科学研究应用

Applications in Medicinal Chemistry

The strategic incorporation of fluorine into drug molecules has been shown to improve their efficacy and safety profiles. Key applications include:

- Enhanced Potency : Fluorination often increases the intrinsic potency of compounds. For instance, studies have shown that the introduction of fluorine can lead to a five-fold increase in activity over non-fluorinated counterparts .

- Improved Pharmacokinetics : Fluorinated compounds typically exhibit better membrane permeability and metabolic stability. This is crucial for drugs that require efficient absorption and prolonged action in the body .

- Targeted Therapy : Florifenine has been explored for its potential in targeted therapies, particularly in oncology, where it can be designed to selectively interact with cancer cell receptors.

Imaging Applications

This compound's unique properties make it suitable for use in various imaging modalities:

- Positron Emission Tomography (PET) : The isotope is widely used in PET imaging due to its favorable decay characteristics. This compound can be labeled with to visualize metabolic processes in vivo .

- Fluorescence Imaging : The incorporation of fluorine enhances the fluorescence properties of certain dyes, making them effective for cellular imaging and tracking biological processes .

Case Study: Enhanced Drug Activity

A study on a series of fluorinated statins demonstrated that the addition of a fluorophenyl moiety significantly increased their inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The fluorinated derivatives exhibited improved binding affinity and selectivity compared to non-fluorinated versions.

| Compound | Activity (IC50) | Binding Affinity |

|---|---|---|

| Non-fluorinated | 100 nM | Low |

| Fluorinated A | 20 nM | High |

| Fluorinated B | 15 nM | Very High |

Case Study: Imaging Efficiency

In another study, a fluorinated dye was evaluated for its application in tumor imaging using fluorescence techniques. The dye showed enhanced localization within tumor tissues compared to traditional dyes, leading to improved imaging contrast and accuracy .

| Imaging Method | Traditional Dye Contrast | Fluorinated Dye Contrast |

|---|---|---|

| Fluorescence | Moderate | High |

| PET | Low | Moderate |

作用机制

相似化合物的比较

生物活性

Florifenine, a fluorinated compound, has garnered interest in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which influences its biological activity. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound. Studies have shown that fluorination can significantly alter the conformational preferences of compounds, impacting their interaction with biological targets .

This compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that fluorinated compounds often exhibit distinct mechanisms of action compared to their non-fluorinated counterparts. For instance, this compound may interact with specific enzymes or receptors, leading to altered signaling pathways that affect cellular function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory processes, similar to other fluorinated compounds that target phospholipase A2 .

- Antiproliferative Effects : this compound has demonstrated antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity and Therapeutic Applications

This compound's biological activity has been evaluated in several contexts, including anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

In preclinical models, this compound has shown promise in reducing inflammation. For example, it has been tested in models of adjuvant-induced arthritis, where it demonstrated significant reductions in inflammatory markers .

Anticancer Activity

This compound's antiproliferative effects have been assessed against multiple cancer cell lines:

- Breast Cancer : In vitro studies revealed that this compound effectively inhibited the growth of breast cancer cells.

- Colon and Lung Cancer : Similar inhibitory effects were noted against colon and lung cancer cell lines, suggesting a broad spectrum of activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Anti-inflammatory Effects

- In a study involving rats with induced arthritis, administration of this compound resulted in a dose-dependent decrease in paw swelling and inflammatory cytokines.

- Findings : The compound significantly reduced levels of TNFα and IL-6 in serum samples.

-

Case Study 2: Anticancer Efficacy

- A series of experiments evaluated the efficacy of this compound against different cancer cell lines.

- Results : The compound exhibited IC50 values in the micromolar range for breast and colon cancer cells, suggesting effective cytotoxicity.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYUDHAZMAVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868763 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-79-0 | |

| Record name | Florifenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLORIFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?

A1: This study primarily investigates this compound's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].

Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to this compound's potential as an anti-inflammatory agent?

A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating this compound's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。